molecular formula C16H28N4O7S3 B562836 D,L-Sulforaphane Glutathione CAS No. 289711-21-3

D,L-Sulforaphane Glutathione

Cat. No. B562836
CAS RN: 289711-21-3
M. Wt: 484.601
InChI Key: ROARKYNVUQLTDP-QGQIPBJJSA-N
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Description

D,L-Sulforaphane Glutathione is a metabolite of the class I and II histone deacetylase (HDAC) inhibitor and anticancer agent sulforaphane . It increases mRNA expression of the genes encoding glutathione S-transferase A1 (GSTA1) and the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in HepG2 cells when used at a concentration of 15 µM .


Molecular Structure Analysis

The molecular formula of D,L-Sulforaphane Glutathione is C16H28N4O7S3 . The formal name is L-γ-glutamyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteinyl-glycine .


Physical And Chemical Properties Analysis

D,L-Sulforaphane Glutathione has a molecular weight of 484.6 . It is soluble in methanol upon heating and in water . It is stored at -20°C and is stable for at least 4 years .

Scientific Research Applications

Diabetes Management and Complications

D,L-Sulforaphane Glutathione: has shown promise in the management of Type 2 Diabetes Mellitus (T2DM) . It activates pathways such as PI 3 K/AKT and AMP-activated protein kinase, which increase insulin production and reduce insulin resistance . Moreover, it offers protective effects against diabetes complications like hepatic damage, vascular inflammation, and neuropathy through the activation of nuclear factor erythroid 2-related factor 2, leading to the translation of several antioxidant enzymes .

Antioxidant and Detoxification Enzyme Activation

This compound acts as a powerful antioxidant and activator of detoxification enzymes. It has been observed to increase mRNA expression of genes encoding glutathione S-transferase A1 (GSTA1) and the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in HepG2 cells, which are crucial for the body’s detoxification processes .

Anti-Cancer Properties

D,L-Sulforaphane Glutathione: exhibits significant anti-cancer effects. It is derived from sulforaphane, a well-known HDAC inhibitor and anticancer agent. Its role in cancer prevention and treatment is linked to its ability to modulate gene expression and activate various detoxification pathways .

Neuroprotective Effects

Research suggests that D,L-Sulforaphane Glutathione may have neuroprotective properties. It has been shown to attenuate apoptosis of hippocampal neurons induced by high glucose levels, which is particularly relevant in the context of diabetic neuropathy and other neurodegenerative conditions .

Anti-Inflammatory Effects

The anti-inflammatory effects of D,L-Sulforaphane Glutathione are noteworthy. It can regulate insulin resistance and has been linked to the AMPK/Nrf2/glutathione peroxidase 4 (GPx4) axis, which plays a role in reducing inflammation and oxidative stress in the body .

Bioavailability and Stability in Food Science

In the field of food science, the stability and bioavailability of D,L-Sulforaphane Glutathione are of particular interest. Research is focused on identifying methods to increase its content in foods, given its health benefits and the challenges posed by its unstable structure .

Future Directions

Sulforaphane, from which D,L-Sulforaphane Glutathione is derived, has been found to augment glutathione and influence brain metabolites in human subjects . This suggests potential future directions for research into the effects of D,L-Sulforaphane Glutathione on brain function and neuropsychiatric disorders .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROARKYNVUQLTDP-QGQIPBJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662197
Record name L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D,L-Sulforaphane Glutathione

CAS RN

289711-21-3
Record name L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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